二己酸甘油酯

描述

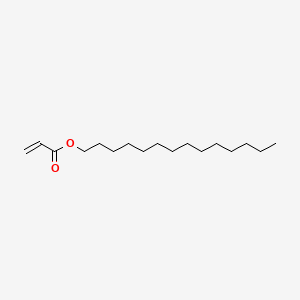

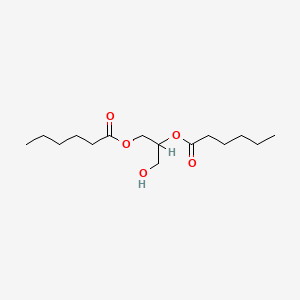

Dihexanoin is a diacylglycerol that contains the saturated short-chain fatty acid hexanoic acid at two positions . It is a biochemical categorized under the class of lipids, specifically glycerolipids .

Molecular Structure Analysis

Dihexanoin has a molecular formula of C15H28O5 . The InChi Code for Dihexanoin isInChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-11-13(16)12-20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3 . The SMILES representation is OC(COC(CCCCC)=O)COC(CCCCC)=O . Physical and Chemical Properties Analysis

Dihexanoin has a molecular weight of 288.4 . It is a liquid at room temperature . It is soluble in chloroform and ethyl acetate .科学研究应用

在生物物理和生化研究中的应用:

- 二己酸甘油酯,特别是二己酰磷脂胆碱 (DHPC),已成为研究生物物理学中膜相关大分子和组装体的有力介质。这些脂质混合物,包括长链二肉豆蔻酰磷脂胆碱 (DMPC) 和 DHPC,表现出多种形态,有利于生物分子的研究 (Katsaras 等,2005).

在神经学研究和潜在治疗应用中的作用:

- 二己酸甘油酯的衍生物二六酸已被确认为具有促认知/抗痴呆特性的分子,可能对阿尔茨海默病治疗有用。它衍生自血管紧张素 IV,并能够与肝细胞生长因子 (HGF) 结合,从而诱导 c-Met 磷酸化并促进海马突触发生。它能够穿过血脑屏障,突出了其在认知增强和神经保护中的效用 (Benoist 等,2014); (Wright 和 Harding,2015); (Sun 等,2021).

在动物模型中的毒理学分析:

- 涉及二庚酸甘油酯(二己酸甘油酯的近亲)的研究表明,大鼠长期食用不会诱发毒性。这表明其在需要易消化的脂质的条件下具有潜在用途 (Ataíde 等,2009).

在氢能应用中的使用:

- 钼硫化物电催化剂用于质子还原成二氢,这是能源应用中的重要过程,已经利用了二己酸甘油酯衍生物。在功能条件下对这些催化剂的研究提供了对其反应机制的见解,突出了二己酸甘油酯衍生物在能源研究中的更广泛适用性 (Lassalle-Kaiser 等,2014).

对燃料和能源研究的贡献:

- 二己酸甘油酯及其衍生物已在燃料和能源研究的背景下得到评估。例如,涉及从己酸(二己酸甘油酯的成分)衍生的正己醇的研究已经检查了其在柴油发动机混合物中的用途,评估了燃烧、性能和排放特性 (Nour 等,2021).

安全和危害

作用机制

Target of Action

The primary target of 1,2-Dihexanoylglycerol, also known as Dihexanoin, is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

1,2-Dihexanoylglycerol acts as an activator of PKC . It interacts with PKC, leading to its activation . This activation results in the phosphorylation of various proteins, influencing numerous cellular processes .

Biochemical Pathways

The activation of PKC by 1,2-Dihexanoylglycerol affects several biochemical pathways. For instance, it plays a role in the phosphoinositide/phospholipase C (PI/PLC) pathway . In this pathway, phosphoinositide is metabolized to phosphatidylinositol 4,5-biphosphate (PIP2), which is then converted to inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG) by PLC . DAG, to which 1,2-Dihexanoylglycerol is similar, is a secondary messenger that activates PKC .

Result of Action

The activation of PKC by 1,2-Dihexanoylglycerol leads to various molecular and cellular effects. For example, it has been shown to induce ion pumping in guard-cell protoplasts and opening of intact stomata . This suggests that 1,2-Dihexanoylglycerol may play a role in regulating plant responses to environmental stimuli .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Dihexanoylglycerol. For instance, light conditions have been shown to affect its ability to induce stomatal opening in plants

生化分析

Biochemical Properties

1,2-Dihexanoylglycerol is an analog of protein kinase C (PKC) that activates the second messenger diacylglycerol (DAG) . This interaction with PKC suggests that 1,2-Dihexanoylglycerol plays a crucial role in various biochemical reactions involving these enzymes and proteins .

Cellular Effects

1,2-Dihexanoylglycerol has been found to influence various types of cells and cellular processes. For instance, it has been observed to enhance light-induced stomatal opening in Commelina communis, a plant species . This suggests that 1,2-Dihexanoylglycerol can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 1,2-Dihexanoylglycerol involves its role as an activator of protein kinase C (PKC), a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . This suggests that 1,2-Dihexanoylglycerol exerts its effects at the molecular level through binding interactions with biomolecules, enzyme activation, and potential changes in gene expression .

Metabolic Pathways

1,2-Dihexanoylglycerol is involved in the metabolic pathway of protein kinase C (PKC) activation

属性

IUPAC Name |

(2-hexanoyloxy-3-hydroxypropyl) hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUFTGMQJWWIOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(CO)OC(=O)CCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938726 | |

| Record name | 3-Hydroxypropane-1,2-diyl dihexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17598-91-3, 33774-66-2 | |

| Record name | 1,2-Dihexanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, diester with 1,2,3-propanetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033774662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropane-1,2-diyl dihexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

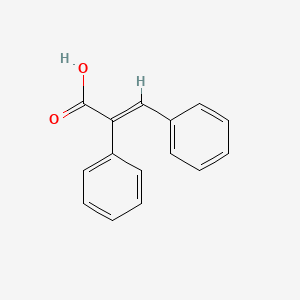

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole](/img/structure/B3424188.png)

![4-[(4E)-4-[(2E,4E)-5-(1,3-Dibutyl-4-oxido-6-oxo-2-sulfanylidenepyrimidin-5-yl)penta-2,4-dienylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium](/img/structure/B3424194.png)

![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3424203.png)